molecular formula C14H15NO4 B1528781 2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid CAS No. 1404825-01-9

2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid

Cat. No. B1528781
M. Wt: 261.27 g/mol
InChI Key: PNPUIGZOJVEJSI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid consists of a benzene ring (benzyloxy), a carbonyl group, an amino group, and a hex-4-ynoic acid chain.


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The carbonyl group in the molecule can undergo various reactions, including nucleophilic addition and nucleophilic acyl substitution .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

  • In a study by Piper et al. (1982), a compound related to 2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid was used as a key intermediate in the synthesis of amides and peptides of methotrexate, a drug used in cancer therapy. This research provided insights into the biochemical-pharmacological properties of these compounds, particularly their role in binding to dihydrofolate reductase, which is crucial in cancer treatment (Piper, Montgomery, Sirotnak, & Chello, 1982).

Synthesis of Non-Proteinogenic Amino Acids

  • Adamczyk and Reddy (2001) synthesized non-proteinogenic amino acids, including derivatives of 2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid, for potential applications in biochemical research. These compounds are valuable for studying protein structure and function (Adamczyk & Reddy, 2001).

Electrochemical Studies

  • Shah et al. (2014) investigated the electrochemical properties of a novel quinoxaline carboxylic acid derivative at a glassy carbon electrode. This study is crucial for understanding the redox behavior of such compounds, which may have implications in various scientific fields, including material science (Shah et al., 2014).

Applications in Asymmetric Synthesis

Exploration in Organic Synthesis

  • Nair (2020) explored the use of 2-Iodoxybenzoic acid in organic synthesis, particularly for the oxidation of alcohols to carbonyl compounds. This research broadens the scope of functional group transformations in organic synthesis, demonstrating the versatility of compounds like 2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid (Nair, 2020).

properties

IUPAC Name

2-(phenylmethoxycarbonylamino)hex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPUIGZOJVEJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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